Loxoprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid derivative class. [, , , , , , , , , , , , ] It acts as a prodrug, meaning it is metabolized in the body into its active form. [, , , , ] The active metabolite, trans-alcohol form (Trans-OH), is primarily responsible for Loxoprofen’s anti-inflammatory and analgesic effects. [, , , , ]
Loxoprofen’s primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes. [, , , , ] COX enzymes are responsible for the production of prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever. [, , , , ]
While Loxoprofen itself shows no direct inhibition of COX enzymes, its active metabolite, Loxoprofen-SRS, demonstrates non-selective inhibition of both COX-1 and COX-2 isoforms. [] This non-selective inhibition distinguishes Loxoprofen from COX-2 selective inhibitors like Celecoxib, which primarily target the COX-2 isoform. []
Loxoprofen undergoes biotransformation in the liver, where it is reduced to its active trans-alcohol metabolite, Trans-OH, primarily by the carbonyl reductase 1 (CBR1) enzyme. [, ] Studies have shown that genetic variations in the CBR1 gene, specifically the rs9024 single nucleotide polymorphism, can influence the bioactivation of Loxoprofen, impacting the ratio of trans-OH to cis-OH metabolites. []
Furthermore, Loxoprofen is metabolized through hydroxylation and glucuronidation pathways. [] Cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP3A5, are primarily responsible for the hydroxylation of Loxoprofen. [] UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT2B7, catalyze the glucuronidation of Loxoprofen and its alcohol metabolites. []
Recent metabolomic studies have identified novel sulfate and taurine conjugates of Loxoprofen, expanding the understanding of its metabolic pathways. [] These findings suggest that Loxoprofen undergoes complex metabolic processes involving multiple enzymes, leading to the formation of diverse metabolites with varying potencies and potential toxicities. [, ]
Loxoprofen exhibits rapid absorption after oral administration, reaching peak plasma concentration within 1 hour. [, , , , ] The elimination half-life of Loxoprofen is approximately 2 hours. [, ] Studies comparing different routes of administration (intragastric, intravenous, intramuscular) have demonstrated similar pharmacokinetic profiles for Loxoprofen and its active metabolites, indicating consistent bioavailability regardless of the administration route. [] Pretreatment with Loxoprofen for three consecutive days followed by a seven-day washout period has been shown to alter the drug's metabolism, leading to an increased formation of the active trans-alcohol metabolite and an increase in the total urinary recovery of Loxoprofen and its metabolites. []
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4